molecular formula C26H16O2S2 B077182 1,8-Di(phenylthio)anthraquinone CAS No. 13676-91-0

1,8-Di(phenylthio)anthraquinone

Cat. No. B077182
CAS RN: 13676-91-0
M. Wt: 424.5 g/mol
InChI Key: CNRPDCKHCGUKDK-UHFFFAOYSA-N
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Description

1,8-Di(phenylthio)anthraquinone is a derivative of anthraquinone, a well-known compound in the field of organic chemistry due to its rich redox chemistry and applications in dye and pigment industries. This compound, characterized by the presence of phenylthio groups at the 1 and 8 positions of the anthraquinone skeleton, exhibits unique chemical and physical properties that make it a subject of interest for research in materials science, organic synthesis, and potentially in electronic applications.

Synthesis Analysis

The synthesis of anthraquinone derivatives, including those with phenylthio groups, typically involves strategies such as the Knorr-Paal condensation. For instance, the synthesis and spectroelectrochemical properties of dithienylpyrroles bearing anthraquinone units have been explored, demonstrating methods to incorporate functional groups onto the anthraquinone core (Wang et al., 2010). While not directly related to 1,8-Di(phenylthio)anthraquinone, these methods highlight the general approach to modifying anthraquinone structures.

Molecular Structure Analysis

The molecular structure of anthraquinone derivatives, including 1,8-Di(phenylthio)anthraquinone, is often determined using X-ray crystallography. The study on extended hypervalent interactions in anthraquinone derivatives bearing arylselanyl groups provides insights into the structural aspects of such compounds (Nakanishi et al., 2004). Although focusing on selenium derivatives, this research highlights the importance of nonbonding interactions in determining the structure of substituted anthraquinones.

Chemical Reactions and Properties

The chemical reactions and properties of anthraquinone derivatives can be diverse, depending on the substituents. For example, the reaction of anthraquinone derivatives with HNO2 has been studied, revealing insights into cyclization reactions and the formation of naphthoindazole diones (Ivanchikova et al., 1997). Such reactions underscore the reactivity of the anthraquinone core and how it can be manipulated to produce novel compounds.

Physical Properties Analysis

The physical properties of anthraquinone derivatives, including 1,8-Di(phenylthio)anthraquinone, are crucial for their applications. The thermal, electrochemical, and photophysical properties often depend on the nature of the substituents and the overall molecular structure. Studies on the synthesis and properties of anthraquinone derivatives, such as those incorporating piperidyl units, provide valuable information on their behavior in various conditions (Strashnova et al., 2007).

Chemical Properties Analysis

The chemical properties of 1,8-Di(phenylthio)anthraquinone, such as redox behavior, solubility, and reactivity towards various chemical agents, are key to its potential applications. The solubility of anthraquinone derivatives in supercritical carbon dioxide, for instance, has been explored, indicating the influence of molecular structure on solubility and highlighting the extraction potential of these compounds (Fat'hi et al., 1999).

Scientific Research Applications

  • Electrochemistry and Polymer Films : The synthesis of dithienylpyrroles bearing anthraquinone units, related to 1,8-Di(phenylthio)anthraquinone, has been explored. These compounds exhibit promising electrochemical and electro-optical properties, making them suitable for applications in electrochromic devices (Wang et al., 2010).

  • Molecular Structure Analysis : The study of the linear alignment of atoms in anthraquinone derivatives, including those similar to 1,8-Di(phenylthio)anthraquinone, has contributed to a better understanding of hypervalent interactions, which is crucial for designing new molecules with specific properties (Nakanishi, Hayashi, & Itoh, 2004).

  • DNA Recognition and Medicinal Chemistry : Anthraquinones have been studied for their ability to bind DNA, influencing the recognition process in terms of binding affinity and mode. This research is relevant for developing new anticancer drugs (Zagotto et al., 2011).

  • Biosorption and Environmental Applications : The use of 1,8-Dihydroxy anthraquinone, a related compound, in biosorption processes for removing pollutants from water has been investigated, highlighting its potential in environmental cleanup (Zhang et al., 2015).

  • Pharmacological Tools and Drugs : Anthraquinones, including derivatives of 1,8-Di(phenylthio)anthraquinone, have been used in various medical applications such as laxatives, antimicrobial, anti-inflammatory agents, and in cancer treatment (Malik & Müller, 2016).

  • Antibacterial Properties : Studies on 1,8-dihydroxy-anthraquinone have shown strong antibacterial activity against specific pathogens, suggesting its potential use in food safety and pharmaceuticals (Wei et al., 2015).

  • Liquid Crystal Displays : Certain yellow anthraquinone dyes with naphthylthio groups, related to 1,8-Di(phenylthio)anthraquinone, are being developed for use in liquid crystal displays, showing promising solubility and electro-optical properties (Iwanaga, Naito, & Aiga, 2010).

  • Molecular and Cellular Biology : Research on the suppression of DNA-binding activity of certain receptors by anthraquinones contributes to understanding their potential therapeutic uses in conditions like arthritis and cancer (Fukuda et al., 2009).

Future Directions

Research on anthraquinones, including 1,8-Di(phenylthio)anthraquinone, is increasing rapidly . They are being used as a core chemical template to develop new anthraquinone-based compounds as promising anticancer agents . Additionally, anthraquinones are being explored for their potential in energy applications .

properties

IUPAC Name

1,8-bis(phenylsulfanyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C26H16O2S2/c27-25-19-13-7-15-21(29-17-9-3-1-4-10-17)23(19)26(28)24-20(25)14-8-16-22(24)30-18-11-5-2-6-12-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRPDCKHCGUKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4SC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065576
Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Product Name

1,8-Di(phenylthio)anthraquinone

CAS RN

13676-91-0, 106768-99-4
Record name Solvent Yellow 163
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Record name 9,10-Anthracenedione, 1,8-bis(phenylthio)-
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Record name 1,8-Di(phenylthio)anthraquinone
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Record name 1,8-bis(phenylthio)anthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JP Parakka, RR Schumaker, JD Thoburn… - Annals of the New …, 2003 - Wiley Online Library
Chiropticenes™ are a novel class of predesigned chiral molecular switches that are triggered and controlled by a combination of both light and electric field. Chiropticenes contain an …
Number of citations: 6 nyaspubs.onlinelibrary.wiley.com
RR Schumaker, JP Parakka, BS Kesler… - Advanced Optical …, 2002 - spiedigitallibrary.org
Chiropticenes TM are a novel class of designer molecular switch materials, which are triggered by a combination of both light and electric field. Chiropticenes contain an optically active (…
Number of citations: 3 www.spiedigitallibrary.org
BS KESLER, SE BRANZC - Molecular …, 2003 - New York Academy of Sciences
Number of citations: 0

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